Lipophilicity (LogP) Comparison: 3-Chloropropyl 3-cyanobenzoate vs. Alkyl 3-Cyanobenzoates
3-Chloropropyl 3-cyanobenzoate exhibits a computed LogP of 2.34 , which is 0.52 log units higher than the mean LogP of methyl 3-cyanobenzoate (LogP ca. 1.58, averaged across data sources reporting 1.34–1.82 [1]) and 0.22 log units above isopropyl 3-cyanobenzoate (LogP 2.12 ). This increase in lipophilicity, driven by the chlorine atom and extended alkyl chain, enhances membrane permeability potential while remaining within drug-like space (LogP <5).
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 (ChemSrc computed) |
| Comparator Or Baseline | Methyl 3-cyanobenzoate: LogP = 1.34–1.82 (multiple sources); Isopropyl 3-cyanobenzoate: LogP = 2.12 [1] |
| Quantified Difference | ΔLogP = +0.52 to +0.76 vs. methyl ester; ΔLogP = +0.22 vs. isopropyl ester |
| Conditions | Computed LogP values from ChemSrc, ChemSpider, and vendor databases using standard algorithms (XLogP3/ACD). |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, favoring 3-chloropropyl 3-cyanobenzoate over shorter-chain alkyl analogs for intracellular target engagement in cell-based assays.
- [1] Molbase. Methyl 3-cyanobenzoate (CAS 13531-48-1). LogP: 1.34488; PSA: 50.09. https://qiye.molbase.cn (Accessed 2026-04-28). View Source
